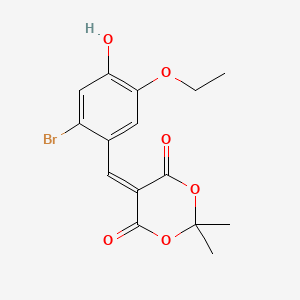
5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as BDMBD, is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a subject of interest for researchers in the field.
Wirkmechanismus
The mechanism of action of 5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to target the mitochondrial respiratory chain complex, leading to the production of reactive oxygen species (ROS) and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the expression of certain genes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce the expression of certain genes that are involved in the regulation of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is its potential as a cancer treatment option. This compound has shown promising results in various studies, making it a subject of interest for researchers in the field. However, there are also some limitations associated with the use of this compound in lab experiments. One of the major limitations is the lack of information on the long-term effects of this compound on human health.
Zukünftige Richtungen
There are several future directions that can be explored in the field of 5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione research. One of the major directions is the development of this compound-based cancer treatments. Researchers can also explore the potential of this compound in the treatment of other diseases, such as Alzheimer’s disease and Parkinson’s disease. Further studies can also be conducted to understand the long-term effects of this compound on human health.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various studies. Its potential applications in scientific research, particularly in the field of cancer research, make it a subject of interest for researchers in the field. However, further studies are needed to fully understand the potential of this compound and its long-term effects on human health.
Synthesemethoden
The synthesis of 5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves the reaction of 2-bromo-5-ethoxy-4-hydroxybenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has been studied extensively for its potential applications in scientific research. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
5-[(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO6/c1-4-20-12-6-8(10(16)7-11(12)17)5-9-13(18)21-15(2,3)22-14(9)19/h5-7,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHVCMYLXAQQBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=C2C(=O)OC(OC2=O)(C)C)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B6016688.png)
![ethyl 5-benzyl-2-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6016691.png)
![N-ethyl-5-[(2-methoxy-4-methylphenoxy)methyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6016692.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)-N-methylacetamide](/img/structure/B6016703.png)
![(cyclopropylmethyl){[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6016721.png)
![ethyl 3-(3-methoxybenzyl)-1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinecarboxylate](/img/structure/B6016734.png)
![2-methyl-5-({3-[(3-methyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methoxy)pyridine](/img/structure/B6016741.png)
![1-[1-(2-fluorobenzyl)-4-piperidinyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6016748.png)
![methyl N-({4-[3-(1H-indol-3-yl)propanoyl]-1-piperazinyl}carbonyl)alaninate](/img/structure/B6016755.png)
![3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6016759.png)
![1-cyclopentyl-4-(4-hydroxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6016765.png)
![3-[2-(2-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6016768.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N,N-bis(4-pyridinylmethyl)methanamine](/img/structure/B6016774.png)
![2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B6016778.png)